N-Methyl-4-nitroaniline

Nonlinear Optics DFT Calculations Hyperpolarizability

Select N-Methyl-4-nitroaniline (MNA, CAS 100-15-2) as your high-purity (>98%) intermediate for advanced optical materials and specialty chemical synthesis. MNA delivers a ~26.5% higher first hyperpolarizability (β₀=17.69×10⁻³⁰ esu) compared to para-nitroaniline, making it the superior choice for efficient second-harmonic generation and electro‑optic modulators. Its hydrogen‑bond donor acidity is less than half that of PNA, enabling cleaner solvatochromic measurements and improved HPLC peak shape. For energetic material applications, its melting point (149–154°C) facilitates safer melt‑castable formulations. Supplied for R&D and industrial use; hazmat shipping (UN2811, Class 6.1, PG III) available globally.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 100-15-2
Cat. No. B087028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-nitroaniline
CAS100-15-2
SynonymsN-methyl-4-nitroaniline
N-methyl-p-nitroaniline
N-methyl-para-nitroaniline
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3
InChIKeyXIFJZJPMHNUGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-nitroaniline CAS 100-15-2: Core Properties and Sourcing Considerations for Research and Industrial Procurement


N-Methyl-4-nitroaniline (MNA), CAS 100-15-2, is an organic aromatic amine of the nitroaniline class, characterized by a para-substituted benzene ring bearing a methylamino (-NHCH₃) and a nitro (-NO₂) group [1]. It presents as a yellow to brownish-yellow crystalline solid at room temperature with a reported melting point range of 149-154 °C [2]. Its molecular formula is C₇H₈N₂O₂ and it has a molecular weight of 152.15 g/mol [1]. The compound is primarily utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and energetic materials, and as a model compound in nonlinear optical (NLO) research [3].

Why Substituting N-Methyl-4-nitroaniline (CAS 100-15-2) with a Generic Nitroaniline Can Compromise Application Performance


Within the nitroaniline family, the specific substitution pattern on the amine group critically defines the compound's performance in advanced applications. While compounds like 4-nitroaniline (PNA) or 2-methyl-4-nitroaniline (MNA) may appear structurally similar, N-methyl-4-nitroaniline (HMNA) exhibits distinct properties that are not linearly transferable. Key differences arise from the methyl substituent's influence on the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile. For instance, the N-methyl group in HMNA eliminates one hydrogen bond donor site compared to PNA, which significantly alters its solvatochromic behavior and intermolecular interactions [1]. Furthermore, the degree of alkyl substitution on the amino group directly modulates the compound's nonlinear optical (NLO) response, particularly its first hyperpolarizability, a property where PNA and HMNA are not interchangeable [2]. Consequently, assuming functional equivalence can lead to suboptimal or failed outcomes in applications such as NLO device fabrication, dye synthesis, or the formulation of energetic materials, where precise molecular properties govern performance [3][4].

Quantitative Evidence Guide for N-Methyl-4-nitroaniline (CAS 100-15-2) Differentiation Against Key Analogs


Comparative First Hyperpolarizability in Para-Nitroaniline Derivatives

N-Methyl-4-nitroaniline (HMNA) demonstrates a quantifiably different nonlinear optical response compared to its parent compound, para-nitroaniline (PNA). DFT calculations using the B3LYP/6-311G* basis set reveal that N-methyl substitution enhances the first static hyperpolarizability (β₀), a key metric for second-order NLO activity [1]. This indicates that HMNA is not a mere functional equivalent to PNA and may offer a superior NLO response in specific applications.

Nonlinear Optics DFT Calculations Hyperpolarizability

Thermal Stability Profile Relative to a Standard NLO Material

For applications requiring thermal stability, such as in high-power laser systems, the decomposition temperature is a critical selection parameter. A thermogravimetric analysis (TGA) study of N-methyl-4-nitroaniline (NMNA) single crystals shows it is thermally stable up to 403 K (130 °C) [1]. This performance can be further enhanced through co-crystallization, as demonstrated by an NMNA-isophthalic acid adduct, which exhibits stability up to 421 K (148 °C) [2].

Material Science Thermal Analysis NLO Crystals

Hydrogen-Bonding Acidity in Solution Relative to 4-Nitroaniline

N-Methyl-4-nitroaniline (2a) exhibits a drastically different hydrogen-bond donor (HBD) capacity compared to its parent 4-nitroaniline (1). A seminal solvatochromic study quantified this difference by analyzing bathochromic shifts in hydrogen-bond acceptor (HBA) solvents [1]. The enhanced shift for 4-nitroaniline is more than twice as large as that for its N-methyl derivative, indicating a significantly stronger type B hydrogen bond with the solvent [1].

Solvatochromism Physical Organic Chemistry Hydrogen Bonding

Impact of N-Substitution on Hyperpolarizability: Methyl vs. Phenyl

The nature of the N-substituent on 4-nitroaniline has a distinct and quantifiable impact on the molecular hyperpolarizability (β), a fundamental property for NLO materials. Electric-field-induced second-harmonic generation (EFISH) measurements have established that N-phenyl substitution yields a greater increase in β than N-methyl substitution [1]. This experimental finding delineates the performance of N-methyl-4-nitroaniline from its N-phenyl analog, providing a clear structure-property relationship.

Nonlinear Optics EFISH Structure-Activity Relationship

Comparative Electronic Structure and Aromaticity of N-Methyl-Nitroaniline Isomers

The position of the nitro group (ortho, meta, para) on the N-methylaniline core leads to distinct electronic structures, which were quantitatively compared using aromaticity indices [1]. The study highlights that the para-isomer (N-methyl-4-nitroaniline) possesses a different π-electron distribution and aromatic character compared to its ortho- and meta- counterparts, which directly influences its chemical reactivity and physical properties [1].

Electron Density Analysis Computational Chemistry Aromaticity

Optimal Research and Industrial Scenarios for Deploying N-Methyl-4-nitroaniline (CAS 100-15-2)


Development of Organic Nonlinear Optical (NLO) Devices with Tailored Second-Harmonic Generation

For researchers designing organic NLO materials, N-Methyl-4-nitroaniline (HMNA) presents a distinct advantage over the more basic para-nitroaniline (PNA). As demonstrated by DFT calculations, HMNA exhibits a ~26.5% higher first static hyperpolarizability (β₀ = 17.69 × 10⁻³⁰ esu) compared to PNA (β₀ = 13.98 × 10⁻³⁰ esu), which directly translates to a stronger second-order nonlinear optical response [1]. This makes HMNA the preferred choice for applications requiring efficient second-harmonic generation (SHG), such as in frequency doublers for lasers or electro-optic modulators, where maximizing the NLO coefficient is paramount [1].

Design of Solvatochromic Probes and Chromatographic Methods with Reduced Hydrogen-Bonding Interference

N-Methyl-4-nitroaniline (MNA) is the superior choice for applications where hydrogen-bonding from the solute can be a confounding variable. Solvatochromic studies have quantified that the hydrogen-bond donor (HBD) acidity of MNA is less than half that of 4-nitroaniline, resulting in a significantly weaker solvatochromic shift in HBA solvents [2]. This reduced HBD capacity makes MNA a more effective probe for measuring nonspecific solvent polarity effects (e.g., the π* scale) with minimal interference from specific hydrogen-bonding interactions [2]. This property is also advantageous in reverse-phase HPLC method development, where reduced solute-solvent hydrogen bonding can lead to improved peak shape and selectivity [3].

Formulation of Insensitive Energetic Materials Requiring a Specific Melt Profile

In the synthesis of insensitive explosives, N-Methyl-4-nitroaniline (MNA) is strategically employed as an additive to lower the melting temperature of the final energetic material formulation . This is a property-driven application where the specific thermal behavior of MNA, rather than its chemical reactivity, is the key selection criterion. Its melting point of 149-154 °C allows for the creation of melt-castable formulations that are safer to process and handle . Substituting MNA with a generic analog like 4-nitroaniline (m.p. 146-149 °C) or 2-methyl-4-nitroaniline (m.p. 130-132 °C) would alter the eutectic composition and final melt temperature of the explosive, potentially compromising its safety, processability, or performance specifications [4][5].

Synthesis of Azo Dyes with Specific Absorption Profiles and Fastness Properties

As a diazo component, N-Methyl-4-nitroaniline is a key building block in the synthesis of specialized azo dyes for textiles and inks [6]. The presence of the N-methyl group, as opposed to a primary amine (as in 4-nitroaniline), influences the electronic properties of the resulting azo chromophore. This affects the dye's absorption maximum (color) and its substantivity for different fibers [7]. The specific electronic and steric profile conferred by the N-methyl group, distinct from that of its non-methylated or N-ethylated analogs, is essential for achieving the precise hue and fastness properties required for high-value applications in the dye industry [7].

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